methyl 4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
Research by Selič et al. (1997) discusses the preparation of methyl 2-[bis(acetyl)ethenyl]aminopropenoate and its reactions with N- and C-nucleophiles to yield heterocyclic systems such as derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones. This illustrates the compound's utility in synthesizing fused heterocyclic systems, a fundamental aspect of medicinal chemistry and material science (Selič, Stanovnik, 1997).
Polarographic Studies
Johansson and Wendsjö (1983) conducted a polarographic study of alkyl imidazolyl sulfoxides and sulfides, providing insights into the electrochemical behaviors of compounds containing pyridine and sulfide functionalities. This research can inform the development of electrochemical sensors and the study of redox-active pharmaceuticals (Johansson, Wendsjö, 1983).
Antibacterial Evaluation
Azab, Youssef, and El‐Bordany (2013) focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Their work highlights the potential of sulfonamide-containing compounds in developing new antibacterial treatments, contributing to the ongoing search for effective therapies against resistant bacterial strains (Azab, Youssef, El‐Bordany, 2013).
Supramolecular Chemistry
Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures of three substituted 4-pyrazolylbenzoates. Their research demonstrates the importance of such compounds in understanding hydrogen bonding and supramolecular assembly, which are critical for the design of molecular recognition systems and nanotechnology applications (Portilla et al., 2007).
Mechanism of Action
Target of Action
Similar compounds with pyrazoline and imidazole moieties have been reported to have a broad range of biological activities .
Mode of Action
Compounds with similar structures have been reported to interact with various targets, leading to a range of biological activities .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been reported to have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
methyl 4-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-14-18(15(2)24(23-14)19-6-4-5-12-21-19)11-13-22-29(26,27)17-9-7-16(8-10-17)20(25)28-3/h4-10,12,22H,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHZOCVDFIKADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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